3-(Methylsulfanylmethyl)cyclobutan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylthiomethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methylsulfanylmethyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of 3-(Methylsulfanylmethyl)cyclobutanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutanols depending on the reagents used
Scientific Research Applications
3-(Methylsulfanylmethyl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfanylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the methylsulfanylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonylmethyl)cyclobutan-1-ol: Similar structure but with a sulfonyl group instead of a sulfanyl group.
3-(Methanesulfonylmethyl)cyclobutan-1-ol: Another similar compound with a methanesulfonyl group.
Uniqueness
The presence of the methylsulfanylmethyl group provides unique opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
3-(methylsulfanylmethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGMXVWSKJFEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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